molecular formula C16H8F2N2O3 B8667213 Xanthine oxidase-IN-1

Xanthine oxidase-IN-1

Cat. No. B8667213
M. Wt: 314.24 g/mol
InChI Key: XOTXQKAIMHHNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthine oxidase-IN-1 is a useful research compound. Its molecular formula is C16H8F2N2O3 and its molecular weight is 314.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Xanthine oxidase-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xanthine oxidase-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Xanthine oxidase-IN-1

Molecular Formula

C16H8F2N2O3

Molecular Weight

314.24 g/mol

IUPAC Name

4-(3-cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid

InChI

InChI=1S/C16H8F2N2O3/c17-12-4-11-8(6-19)7-20(14(11)5-13(12)18)9-1-2-10(16(22)23)15(21)3-9/h1-5,7,21H,(H,22,23)

InChI Key

XOTXQKAIMHHNNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=C(C3=CC(=C(C=C32)F)F)C#N)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(3-cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid ethyl ester (0.074 g) in a mixed solvent of tetrahydrofuran (3.0 mL) and ethanol (0.75 mL) were added 0.1 g/mL aqueous lithium hydroxide solution (0.62 mL) and water (1.0 mL), and this mixture was stirred at room temperature for 26 hours. To this reaction mixture was added 2 mol/L hydrochloric acid (5 mL), this organic solvent was removed under reduced pressure. This resulting mixture was extracted with ethyl acetate, this organic layer was washed with water, and dried over anhydrous magnesium sulfate. The solvent was concentrated under reduced pressure to give the title compounds (0.06 g).
Name
4-(3-cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid ethyl ester
Quantity
0.074 g
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reactant
Reaction Step One
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3 mL
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reactant
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0.62 mL
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reactant
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1 mL
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solvent
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0.75 mL
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solvent
Reaction Step One
Quantity
5 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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CCOC(=O)c1ccc(-n2cc(C#N)c3cc(F)c(F)cc32)cc1O
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